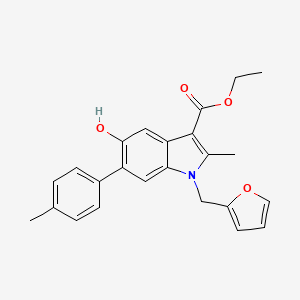
ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-(4-methylphenyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of palladium catalysts and boron reagents to couple aryl or heteroaryl halides with organoboron compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole core structure and may have similar biological activities.
Furan derivatives: Compounds containing the furan ring may exhibit similar chemical reactivity.
Phenyl derivatives: These compounds have a phenyl group and may share some chemical properties.
The uniqueness of ETHYL 1-(2-FURYLMETHYL)-5-HYDROXY-2-METHYL-6-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE lies in its combination of multiple functional groups, which can lead to diverse chemical and biological activities.
Properties
Molecular Formula |
C24H23NO4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C24H23NO4/c1-4-28-24(27)23-16(3)25(14-18-6-5-11-29-18)21-12-19(22(26)13-20(21)23)17-9-7-15(2)8-10-17/h5-13,26H,4,14H2,1-3H3 |
InChI Key |
XWUUJYSWGFEVHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC=C(C=C3)C)CC4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















